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Regulatory Status and History

The timeline below summarizes the key regulatory events for panebinestat in the United States.

Clinical Trial Data and Efficacy

The FDA's accelerated approval was primarily based on a pre-specified subgroup analysis of the phase III
PANORAMA-1 trial (NCT01023308) [1] [2] [3]. The trial enrolled 768 patients with relapsed or relapsed
and refractory multiple myeloma who had received 1 to 3 prior lines of therapy [1] [3]. Patients were

randomized to receive panebinestat or placebo, both in combination with bortezomib and dexamethasone

[4] [1].

The approval specifically focused on a subgroup of 193 patients who had received at least two prior
regimens, including bortezomib and an immunomodulatory agent (IMiD) [1] [5] [2]. The efficacy data

for this subgroup is summarized in the table below.

Table 1: Efficacy Outcomes in the Pre-specified Subgroup (Prior Bortezomib & IMiD) from
PANORAMA-1 [1] [5] [6]
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Panobinostat + Bortezomib +

Efficacy Endpoint
Dexamethasone (N=94)

Placebo + Bortezomib +
Dexamethasone (N=99)

Median Progression-Free 10.6 months (95% ClI, 7.6-13.8)
Survival (PFS)

Hazard Ratio (HR) for PFS  0.52 (95% CI, 0.36-0.76)

Overall Response Rate 58.5% - 59%
(ORR)

5.8 months (95% Cl, 4.4-7.1)

41.4% - 41%

In the overall trial population, the panobinostat regimen also demonstrated a statistically significant

improvement in median PFS compared to the control arm [4] [3].

Mechanism of Action and Synergy

Panobinostat is an oral pan-histone deacetylase (HDAC) inhibitor that blocks the enzymatic activity of

HDACSs at nanomolar concentrations [1] [7].

¢ Epigenetic Modulation: HDACs remove acetyl groups from histone proteins, leading to chromatin
condensation and transcriptional repression. By inhibiting HDACs, panobinostat causes

hyperacetylation, which relaxes chromatin structure and promotes gene transcription, including genes

involved in tumor suppression and cell cycle arrest [1] [7].

¢ Protein Homeostasis Disruption: In multiple myeloma, panobinostat exhibits cytotoxic synergy
with the proteasome inhibitor bortezomib [2] [7]. Myeloma cells are particularly vulnerable to
proteasome inhibition due to their high rate of protein production. Panobinostat further disrupts
protein degradation pathways, leading to the accumulation of polyubiquitinated proteins and inducing
endoplasmic reticulum stress, cell cycle arrest, and apoptosis in transformed cells [1] [7].

The following diagram illustrates this synergistic mechanism of action.
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Safety and Toxicity Profile

The clinical use of panobinestat was associated with a significant and complex safety profile, which was a

major consideration throughout its regulatory history [5] [2] [3].

Table 2: Selected Adverse Events (AEs) from the PANORAMA-1 Trial [1] [6] [3]
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Panobinostat + Bortezomib + Placebo + Bortezomib +
Safety Parameter

Dexamethasone Dexamethasone
Patients with any Serious AE  60% 42%
Most Common Grade 3/4
AEs
Thrombocytopenia 67.4% 31.4%
Lymphopenia 53.2% 39.8%
Neutropenia 34.5% 11.4%
Diarrhea 25.5% 8.0%
Treatment Discontinuation 36% 20%
due to AEs

The drug's label included a Boxed Warning for severe diarrhea and severe/fatal cardiac events, including
cardiac ischemia, arrhythmias, and ECG changes [1] [5] [6]. It was approved with a Risk Evaluation and
Mitigation Strategy (REMS) to inform healthcare professionals about these risks [1] [5] [2].

Rationale for Withdrawal and Research Implications

The withdrawal of panobinostat from the U.S. market presents a key case study in drug development.

¢ Failure to Fulfill Accelerated Approval Obligations: The accelerated approval was granted on the
condition that the sponsor conduct post-market trials to verify and describe the drug's clinical benefit,
particularly its effect on overall survival [2] [8] [9]. Secura Bio, the developer, determined that
completing these required confirmatory trials was not feasible [8] [9].

¢ Risk-Benefit Re-assessment: The combination of a modest clinical benefit (improved PFS but no
statistically significant overall survival advantage in the overall population), a significant toxicity
burden, and the inability to confirm benefit ultimately led to the decision to withdraw the drug [2] [8]

3].

For the research community, the case of panebinestat underscores:
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e The critical importance of designing feasible post-approval study plans as part of the accelerated

approval pathway.
e The challenges of managing novel agents with severe toxicities, even in populations with high unmet

need.
e That HDAC inhibition remains a validated target in myeloma, but future drug development may focus
on agents with improved therapeutic indices.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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